molecular formula C7H12Cl2N2O2S B2871136 Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride CAS No. 1365964-53-9

Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride

Cat. No.: B2871136
CAS No.: 1365964-53-9
M. Wt: 259.15
InChI Key: OTADNPZWUSSZKV-UHFFFAOYSA-N
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Description

Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the reaction of 2-aminomethylthiazole with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions can be conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to the thiazole ring’s known biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride is unique due to its specific functional groups and potential applications. Unlike some other thiazole derivatives, it combines the thiazole ring with an aminomethyl and ester group, providing distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.2ClH/c1-11-7(10)2-5-4-12-6(3-8)9-5;;/h4H,2-3,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTADNPZWUSSZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365964-53-9
Record name methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride
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